

Z-Orn(Fmoc)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

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This whitepaper provides an in-depth technical overview of $N\alpha$ -Z- $N\delta$ -Fmoc-L-ornithine (**Z-Orn(Fmoc)-OH**), a critical building block for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: Structure and Properties

Z-Orn(Fmoc)-OH, with the systematic IUPAC name (2S)-2-(benzyloxycarbonylamino)-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a derivative of the non-proteinogenic amino acid L-ornithine.^[1] It is strategically modified with two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino ($N\alpha$) position and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the delta-amino ($N\delta$) side-chain position. This orthogonal protection scheme is fundamental to its utility in modern solid-phase peptide synthesis (SPPS).

The molecular formula for **Z-Orn(Fmoc)-OH** is $C_{28}H_{28}N_2O_6$, and its molecular weight is approximately 488.53 g/mol.^{[1][2][3][4]} The presence of the bulky, hydrophobic Z and Fmoc groups significantly influences its solubility and handling characteristics, making it soluble in common organic solvents used in peptide synthesis such as dimethylformamide (DMF) and dichloromethane (DCM).

The Orthogonal Protection Strategy

The primary advantage of **Z-Orn(Fmoc)-OH** lies in the differential lability of its protecting groups. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.^[5] This allows for the stepwise elongation of the peptide chain from the N-terminus. Conversely, the Z group is stable to these basic conditions but can be cleaved under hydrogenolysis conditions, typically using a palladium catalyst and a hydrogen source. This orthogonality allows for selective deprotection and modification of the ornithine side-chain, enabling the synthesis of complex peptide architectures such as branched or cyclic peptides.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Z-Orn(Fmoc)-OH**.

Property	Value	Source
Molecular Formula	C ₂₈ H ₂₈ N ₂ O ₆	[1] [2] [3] [4]
Molecular Weight	488.53 g/mol	[1] [2] [3] [4]
Exact Mass	488.19500 u	[2]
CAS Number	201048-68-2	[2] [3] [4] [6]
Boiling Point (Predicted)	746.2 ± 60.0 °C	[3] [4]
Density (Predicted)	1.279 g/cm ³	[3]
pKa (Predicted)	3.93 ± 0.21	[3]
Storage Temperature	2-8°C	[3]

Experimental Protocols

This section details methodologies for the synthesis of **Z-Orn(Fmoc)-OH** and its subsequent incorporation into a peptide sequence via SPPS.

Synthesis of Z-Orn(Fmoc)-OH

The synthesis of **Z-Orn(Fmoc)-OH** involves the selective protection of the side-chain amino group of N α -Z-L-ornithine (Z-L-Orn-OH) with an Fmoc group. A general and widely adopted method for the introduction of the Fmoc protecting group is through the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Materials:

- N α -Z-L-ornithine (Z-L-Orn-OH)
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO₃)
- Dioxane (or a suitable solvent mixture like THF/water)
- Water
- Ethyl acetate
- Hexane
- Hydrochloric acid (HCl), 1M
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Dissolution:** Dissolve N α -Z-L-ornithine in a 10% aqueous solution of sodium bicarbonate. The mixture is stirred until a clear solution is obtained.
- **Addition of Fmoc-OSu:** In a separate flask, dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the stirred solution of Z-L-Orn-OH at room temperature.
- **Reaction:** Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, the mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
- **Acidification:** The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 by the slow addition of 1M HCl. The product, **Z-Orn(Fmoc)-OH**, will precipitate out of the solution as a white solid.
- **Isolation and Purification:** The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure **Z-Orn(Fmoc)-OH**.
- **Drying:** The purified product is dried under vacuum to remove any residual solvent.

Incorporation of Z-Orn(Fmoc)-OH into a Peptide Sequence via SPPS

The following is a general protocol for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acid-loaded resin
- **Z-Orn(Fmoc)-OH**
- 20% Piperidine in DMF (v/v)
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
- N,N-Diisopropylethylamine (DIPEA)
- DMF
- DCM

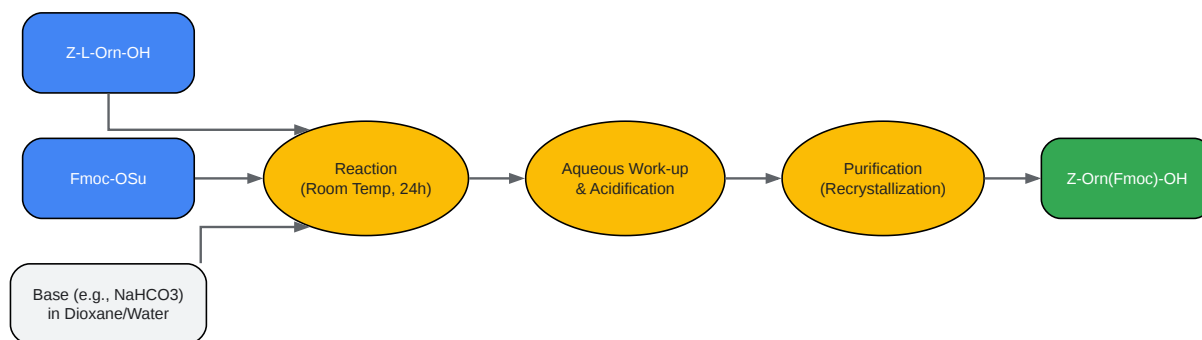
Procedure:

- **Resin Swelling:** The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes. The solution is drained, and the piperidine treatment is repeated for another 10-15 minutes to ensure complete deprotection of the N-terminal Fmoc group.
- **Washing:** The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- **Amino Acid Coupling:** In a separate vial, **Z-Orn(Fmoc)-OH** (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) are dissolved in DMF. DIPEA (6-10 equivalents) is added to the mixture. This activation mixture is then added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- **Washing:** After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
- **Monitoring:** The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

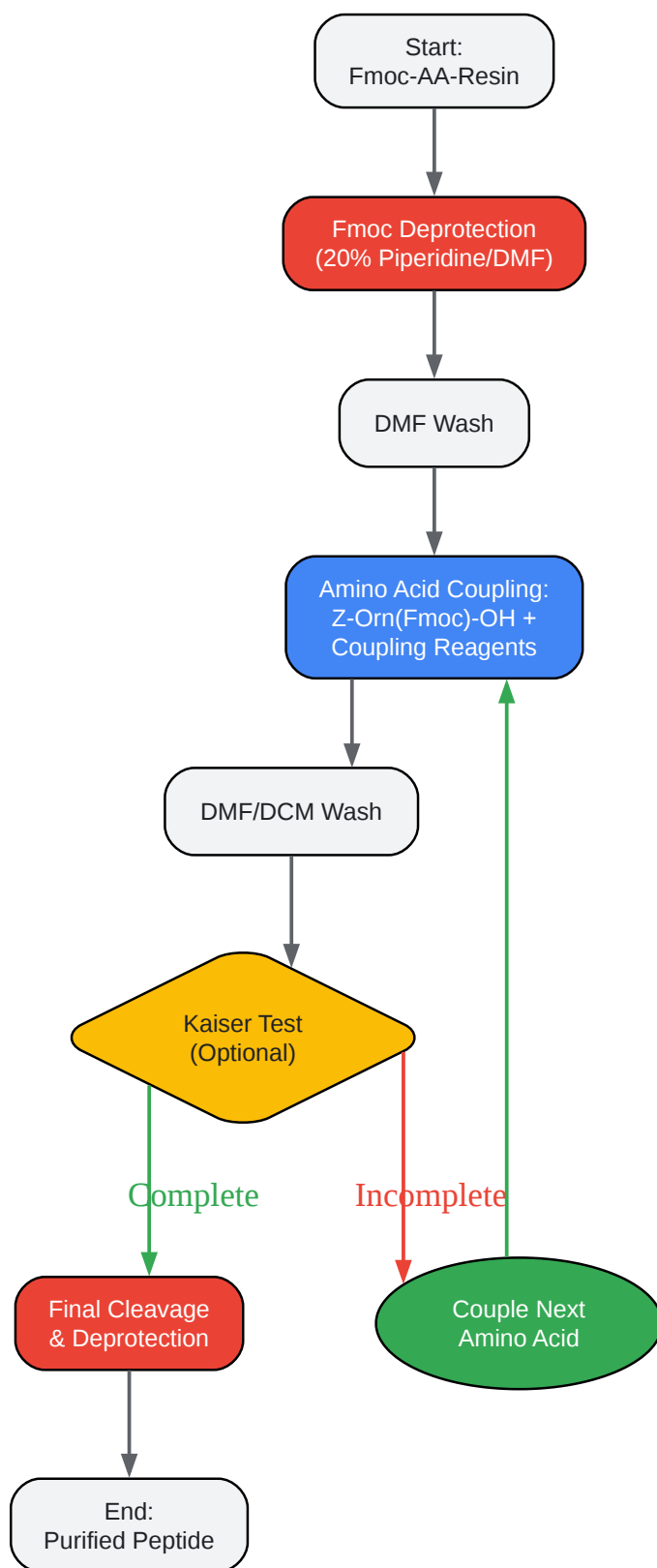
Logical and Experimental Workflows

The following diagrams illustrate the key logical relationships and workflows involving **Z-Orn(Fmoc)-OH**.



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Caption: Synthesis workflow for **Z-Orn(Fmoc)-OH**.



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